molecular formula C16H22N2O4 B3004519 2'-(tert-Butoxycarbonyl)-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-carboxylic acid CAS No. 2241142-50-5

2'-(tert-Butoxycarbonyl)-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-carboxylic acid

Cat. No. B3004519
CAS RN: 2241142-50-5
M. Wt: 306.362
InChI Key: TXUTYOIFMVXPGL-UHFFFAOYSA-N
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Description

The compound “2’-(tert-Butoxycarbonyl)-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]-3-carboxylic acid” is a complex organic molecule. It contains a cyclobutane ring, a pyrrolo[1,2-a]pyrazine ring, and a carboxylic acid group . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for the protection of amines .


Synthesis Analysis

The synthesis of such compounds often involves the use of protecting groups like the Boc group. A common method for the deprotection of N-tert-Butoxycarbonyl (Boc) protected functionalized heteroarenes involves an addition-elimination mechanism with 3-methoxypropylamine . This method has been applied to various heteroarenes including indoles, 1,2-indazoles, 1,2-pyrazoles, and related derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The cyclobutane ring, the pyrrolo[1,2-a]pyrazine ring, and the carboxylic acid group contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification and amide formation. The Boc group can be removed under acidic conditions or by other specific reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carboxylic acid group would make the compound acidic. The compound is likely to be solid at room temperature .

Scientific Research Applications

Continuous Photo Flow Chemistry

A study by Yamashita, Nishikawa, and Kawamoto (2019) explored the continuous photo flow synthesis of a derivative of this compound, highlighting its use as a building block in the preparation of biologically active compounds and material sciences. This process involved a reaction system modification, leading to the production of a specific cyclobutanecarboxylic acid with high deuterium content, which is crucial for drug candidate compounds in pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).

Heterocyclic Chemistry

Škof et al. (2002) demonstrated the use of a related compound in cycloadditions for producing optically active spiro compounds. Their work supports the role of such compounds in forming racemic cycloadducts, pivotal in developing new chemical entities in heterocyclic chemistry (Škof et al., 2002).

Synthesis of Novel Heterocyclic Systems

Rossi et al. (2007) and İ. Koca et al. (2014) highlighted the use of similar compounds in divergent synthesis, leading to the formation of novel heterocyclic systems like pyridazines and pyrroles. These studies emphasize the compound's utility in creating diverse molecular structures, significant in pharmaceutical and material science research (Rossi et al., 2007); (İ. Koca et al., 2014).

Novel Synthesis Methods

Moskalenko, Boeva, and Boev (2011) utilized a derivative of this compound in the Pfitzinger reaction, a method for synthesizing quinoline-4-carboxylic acids. This illustrates the compound's role in developing new synthetic methods for complex organic molecules (Moskalenko, Boeva, & Boev, 2011).

Future Directions

Future research could focus on further elucidating the biological activities of this compound and similar structures. This could involve in vitro and in vivo studies to determine the compound’s effects on various biological targets. Additionally, research could also focus on improving the synthetic methods for this compound to increase yield and reduce by-products .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-8-7-17-6-4-5-12(17)16(18)9-11(10-16)13(19)20/h4-6,11H,7-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUTYOIFMVXPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=CC=C2C13CC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(tert-Butoxycarbonyl)-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-carboxylic acid

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